2-Fluoro-4-methoxypyridine-3-carboxaldehyde
Description
2-Fluoro-4-methoxypyridine-3-carboxaldehyde (CAS 451459-05-5, MFCD18258138) is a fluorinated pyridine derivative featuring a methoxy group at position 4, a fluorine atom at position 2, and a formyl group at position 3. This compound is commercially available with a purity of 97% . Its structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-fluoro-4-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBWRCDPCLAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-4-methoxypyridine-3-carboxaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of 4-methoxypyridine-3-carboxaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve the use of more scalable processes, such as the continuous flow synthesis, which allows for better control over reaction conditions and yields. The choice of fluorinating agent and reaction conditions can significantly impact the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
2-Fluoro-4-methoxypyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Fluoro-4-methoxypyridine-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Medicine: It is a potential building block for the synthesis of drug candidates with anti-inflammatory or anticancer properties.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxypyridine-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy group can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Electronic and Steric Effects
- Substituent Positioning: The target compound’s fluorine (position 2) and methoxy (position 4) groups create a para relationship relative to the formyl group (position 3). In contrast, 2-Fluoro-5-methoxypyridine-3-carbaldehyde (position 5-OCH₃) places the methoxy group meta to the aldehyde, reducing resonance donation to the formyl group. This may lower electrophilicity compared to the target compound. 3-Fluoro-6-methoxypyridine-2-carbaldehyde (position 3-F, 6-OCH₃) exhibits steric hindrance between the fluorine and methoxy groups, which could limit accessibility for further functionalization.
Reactivity Trends :
Comparison with Non-Methoxy Analogs
- However, this compound lacks the electron-donating effects of methoxy, altering electronic profiles .
- However, reduced electronic modulation may limit applications in fine-tuning drug candidate solubility .
Biological Activity
2-Fluoro-4-methoxypyridine-3-carboxaldehyde (CAS No. 451459-05-5) is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Molecular Formula: CHFNO
Molecular Weight: 155.13 g/mol
The synthesis of this compound can be achieved through several methods, with fluorination of 4-methoxypyridine-3-carboxaldehyde being a common approach. Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor are typically employed in these reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the fluorine atom enhances the compound's binding affinity to microbial targets, potentially increasing its efficacy against various pathogens.
Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, notably those associated with breast cancer. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in various biological pathways. Preliminary studies suggest that it may act as an inhibitor for enzymes such as cholinesterases and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammation respectively .
The biological activity of this compound is largely attributed to its structural features:
- Fluorine Atom: Enhances lipophilicity and binding interactions with target proteins.
- Methoxy Group: Modulates solubility and metabolic stability, influencing the compound's pharmacokinetics.
Case Studies and Research Findings
- Anticancer Studies :
- Enzyme Inhibition :
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | AChE Inhibition IC |
|---|---|---|---|
| This compound | Moderate | Significant | Low µM |
| 2-Fluoropyridine-3-carboxaldehyde | Low | Moderate | High µM |
| 4-Methoxypyridine-3-carboxaldehyde | Moderate | Low | Not tested |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
